![molecular formula C14H16N2O B055243 (4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine CAS No. 121020-62-0](/img/structure/B55243.png)
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine
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Overview
Description
“(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine” is a chemical compound with the molecular formula C14H16N2O . It has a molecular weight of 228.29 g/mol . The IUPAC name for this compound is 1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine .
Molecular Structure Analysis
The molecular structure of “(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine” can be represented by the canonical SMILES string: COC1=CC=C(C=C1)CNCC2=CC=CC=N2 . This indicates that the molecule contains a methoxyphenyl group (4-methoxyphenyl), a pyridin-2-ylmethyl group, and an amine group.
Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine” include a molecular weight of 228.29 g/mol, a computed XLogP3-AA value of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 228.126263138 g/mol . The topological polar surface area is 34.2 Ų .
Scientific Research Applications
Cytotoxicity Studies for Cancer Research
This compound has been utilized in the synthesis of thiosemicarbazone derivatives and their ruthenium (II)-p-cymene complexes, which have been studied for their cytotoxic effects against various cancer cell lines . The ability to inhibit cell growth makes it a valuable agent in the development of new cancer therapies.
Synthesis of Organometallic Complexes
The compound serves as a precursor in the formation of organometallic complexes. These complexes have potential applications in catalysis and materials science due to their unique structural and electronic properties .
Development of Novel Curcumin Analogs
Researchers have used this compound in the synthesis of novel curcumin analogs. These analogs have shown promise in various fields, including pharmacology and dye-sensitized solar cells, due to their enhanced solvatochromism and fluorescence properties .
Spectroscopic and Computational Evaluation
The compound is also important in spectroscopic studies, where it’s used to compare experimental spectrometric data with theoretical spectra obtained by density functional theory (DFT) methods. This helps in understanding the electronic structure and reactivity of molecules .
Chromatography and Mass Spectrometry
In the realm of analytical chemistry, derivatives of this compound are used in chromatography and mass spectrometry to fulfill sample manipulation, which is crucial for the identification and quantification of substances within a sample .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like camp-specific 3’,5’-cyclic phosphodiesterase 4a and 4d . These enzymes play a crucial role in cellular signal transduction pathways.
Pharmacokinetics
Similar compounds have shown wide distribution to various tissues, including the brain . The compound might be metabolized into other forms, and excreted in low amounts .
Result of Action
Similar compounds have shown cytotoxic effects against certain cancer cell lines . They induce apoptosis, a form of programmed cell death, which is a desirable outcome in cancer treatment .
properties
IUPAC Name |
1-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-17-14-7-5-12(6-8-14)10-15-11-13-4-2-3-9-16-13/h2-9,15H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWSTFNTFFKSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00357940 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxy-benzyl)-pyridin-2-ylmethyl-amine | |
CAS RN |
121020-62-0 |
Source
|
Record name | 1-(4-Methoxyphenyl)-N-[(pyridin-2-yl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00357940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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